

Sodium Adipate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Sodium adipate	
Cat. No.:	B1210749	Get Quote

Disodium hexanedioate, commonly known as **sodium adipate**, is the sodium salt of adipic acid. This organic compound is a versatile excipient in the pharmaceutical and food industries, primarily utilized for its properties as a buffering agent, acidity regulator, and formulation stabilizer.[1][2][3] Its ability to modulate pH and influence the release characteristics of drug delivery systems makes it a compound of significant interest to researchers, scientists, and drug development professionals.[2]

Core Physical and Chemical Properties

Sodium adipate is a white, odorless, crystalline powder that is readily soluble in water.[1][4] This high water solubility is a key characteristic, contributing to its effectiveness in aqueous formulations.[4] It is stable under standard conditions.[4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of **sodium adipate**.

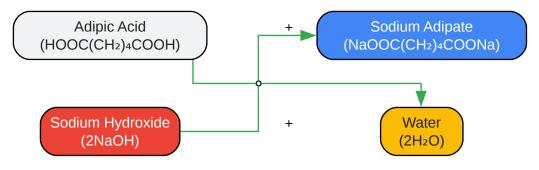


Property	Value	References
Molecular Formula	C ₆ H ₈ Na ₂ O ₄	[1]
Molecular Weight	190.11 g/mol	
Appearance	White to almost white crystalline powder	[1]
Solubility in Water	Approximately 50 g/100 mL at 20 °C	[5]
Melting Point	Decomposes	
Decomposition Temperature	440 °C	[6]
pKa of Adipic Acid (parent acid)	pKaı ≈ 4.4, pKa₂ ≈ 5.4	
Density	1.3504 g/cm ³	[4]

Chemical Synthesis and Structure

The most common method for synthesizing **sodium adipate** is through the neutralization reaction of adipic acid with a sodium-containing base, such as sodium hydroxide or sodium carbonate.[3][7]

Synthesis of Sodium Adipate



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Caption: Neutralization reaction for the synthesis of **sodium adipate**.



Experimental Protocols Synthesis of Sodium Adipate via Saponification

A detailed experimental protocol for the synthesis of di**sodium adipate** is provided through the saponification of dimethyl adipate.[8]

Materials:

- Dimethyl adipate (17.4 g, 0.1 mole)
- Acetonitrile (100 mL)
- Sodium hydroxide (8.2 g, 0.2 mole)
- Deionized water (6.0 g)

Procedure:

- Dissolve 17.4 grams of dimethyl adipate in 100 mL of acetonitrile in a reaction vessel.
- Heat the solution to 70°C.
- Separately, dissolve 8.2 grams of sodium hydroxide in 6.0 g of water.
- Add the sodium hydroxide solution to the reaction mixture.
- Stir the reaction mixture at reflux temperature for 18 hours.
- Filter the resulting solution while hot.
- Air dry the collected solids to yield disodium adipate.[8]

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[9][10][11][12]

Procedure:



- Ensure the **sodium adipate** sample is completely dry and in a fine powder form.[10]
- Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[11]
- Place the capillary tube into the heating block of the melting point apparatus.[9][11]
- Heat the block at a controlled rate, typically a slower rate (e.g., 1-2°C per minute) as the
 expected melting point is approached to ensure accuracy.[9][12]
- Observe the sample through the magnifying lens.
- Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.[9]

Spectroscopic Properties Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in **sodium adipate**. The spectrum is characterized by the absence of the broad O-H stretch from the carboxylic acid groups of adipic acid and the presence of strong absorption bands corresponding to the carboxylate group (COO⁻).[13] The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of **sodium adipate**.

- ¹H NMR: The proton NMR spectrum of **sodium adipate** in D₂O would show signals corresponding to the methylene protons of the adipate backbone.
- 13C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton, with distinct signals for the carboxylate carbons and the different methylene carbons.[14][15]

Applications in Drug Development

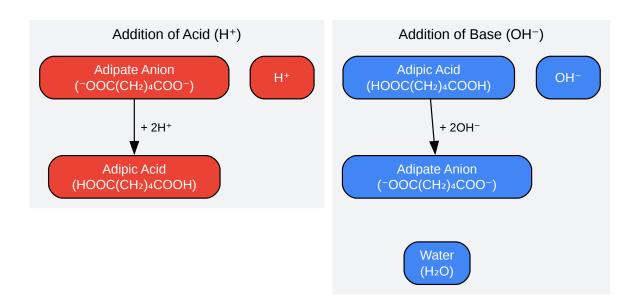
Sodium adipate's primary role in drug development is as a functional excipient, particularly in oral solid dosage forms.[2][16]



pH Regulation and Buffering Action

As the salt of a weak dicarboxylic acid, **sodium adipate** functions as a buffering agent, helping to maintain a stable pH in formulations.[3][7][17][18][19] This is crucial for the stability and solubility of pH-sensitive active pharmaceutical ingredients (APIs).[17] The buffering capacity of the adipate system is most effective around the pKa values of adipic acid.

Buffering Mechanism of Sodium Adipate



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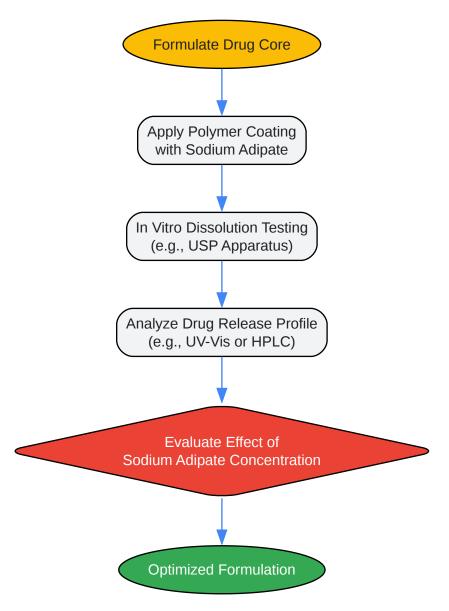
Caption: Buffering action of the adipate system in response to acid or base.

Controlled Drug Release

Sodium adipate can be incorporated into polymeric coatings of drug formulations to act as a pore-forming agent.[2][20][21][22][23][24] Upon contact with aqueous fluids in the gastrointestinal tract, the soluble **sodium adipate** dissolves, creating pores in the coating. This facilitates the controlled release of the API from the dosage form.[2][20] This is particularly useful for achieving a desired release profile and improving the bioavailability of certain drugs. [25][26][27][28]



Experimental Workflow for Evaluating Pore-Forming Effect



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